3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile
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Overview
Description
3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile is an organic compound that features a benzimidazole ring substituted with a mercapto group and a propionitrile group. Compounds containing benzimidazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using reagents such as thiourea or hydrogen sulfide.
Attachment of Propionitrile Group: The propionitrile group can be attached through nucleophilic substitution reactions involving suitable alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.
Medicine: Possible therapeutic applications due to the biological activity of benzimidazole derivatives.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile often involves interaction with biological molecules through the mercapto group, which can form covalent bonds with thiol groups in proteins. The benzimidazole ring may interact with nucleic acids or enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-benzimidazole: Lacks the propionitrile group.
3-(2-Mercapto-benzimidazol-1-yl)-propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Uniqueness
3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile is unique due to the combination of the mercapto group and the propionitrile group, which may confer specific reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
3-(2-sulfanylidene-3H-benzimidazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,7H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDPCQYRGYIUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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